BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of CCT128930 Hydrochloride:
An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the
serine/threonine kinase AKT, with a primary targeting preference for the AKT2 isoform.[1][2] As
a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in oncology,
AKT represents a key therapeutic target.[3][4] Preclinical investigations reveal that CCT128930
hydrochloride exhibits significant antitumor activity, primarily through the induction of G1
phase cell cycle arrest and inhibition of downstream AKT substrate phosphorylation.[1][3]
Emerging evidence also points to AKT-independent mechanisms, including the induction of
DNA damage and autophagy, which may broaden its therapeutic utility.[2] This technical guide
provides a comprehensive overview of the preclinical data for CCT128930 hydrochloride,
presenting key quantitative findings, detailed experimental methodologies, and visual
representations of its mechanism of action and experimental workflows.

Mechanism of Action

CCT128930 hydrochloride functions as an ATP-competitive inhibitor of AKT, demonstrating
notable selectivity for the AKT2 isoform.[1][2] This selectivity is achieved by targeting a single
amino acid difference in the kinase domain, specifically Met282 in AKT.[2][5] By competing with
ATP for its binding site, CCT128930 prevents the phosphorylation of downstream AKT targets,
thereby disrupting the PISK/AKT/mTOR signaling cascade. This pathway is crucial for cell
survival, proliferation, and growth.[3][4] Consequently, inhibition of this pathway by CCT128930
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leads to a G1 phase cell cycle arrest in cancer cells, particularly those harboring a constitutively
active PISK/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][3]

Interestingly, at lower concentrations (up to 20 uM in US7MG cells), CCT128930 can
paradoxically induce an initial increase in AKT phosphorylation at Ser473, a phenomenon
thought to be a feedback mechanism associated with some ATP-competitive AKT inhibitors.[5]
However, inhibition of downstream targets is consistently observed at concentrations of 5 uM
and higher.[5]

Recent studies have also identified AKT-independent effects of CCT128930, including the
induction of DNA damage and autophagy.[2] Furthermore, CCT128930 has been identified as a
potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which
may contribute to its anticancer effects.

Signaling Pathway

The following diagram illustrates the canonical PI3BK/AKT/mTOR pathway and the point of
inhibition by CCT128930 hydrochloride.
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Caption: CCT128930 inhibits AKT, disrupting downstream signaling.

Quantitative Data
In Vitro Kinase Inhibition
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The inhibitory activity of CCT128930 hydrochloride against AKT and other kinases was

determined in cell-free assays.

Kinase IC50 (nM) Assay Type
AKT?2 6 Cell-free
p70S6K 120 Cell-free
PKA 168 Cell-free

Data sourced from
MedChemExpress and Selleck
Chemicals.[2][5]

In Vitro Cellular Proliferation

The growth inhibitory effects of CCT128930 hydrochloride were evaluated in various human

cancer cell lines, particularly those with PTEN deficiency.

Cell Line Cancer Type PTEN Status GI50 (uM)
Us7MG Glioblastoma Null 6.3+2.2
LNCaP Prostate Cancer Null 0.35+0.11
PC3 Prostate Cancer Null 1.9+0.80

Data represents the
mean = SD from

multiple experiments.

[1]

In Vivo Efficacy in Human Tumor Xenograft Models

CCT128930 hydrochloride demonstrated significant antitumor activity in mouse xenograft

models.
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Xenograft Model Treatment Regimen Endpoint Result
U87MG 25 mgl/kg, i.p., daily Tumor Growth 48% T/C ratio on day
(Glioblastoma) for 5 of 7 days Inhibition 12
_ _ 29% T/C ratio on day
BT474 (Breast 40 mg/kg, i.p., twice Tumor Growth
] o 22 (complete growth
Cancer) daily for 5 of 7 days Inhibition

arrest)

T/C ratio: Treated vs.

Control tumor volume.

[1]

Pharmacokinetic Parameters in Mice

Pharmacokinetic properties of CCT128930 hydrochloride were assessed in mice following a

single 25 mg/kg dose.

Route of

Administration Tmax (h) Cmax (iM) AUCO-= (UM-h)
Intravenous (i.v.) - 6.4 4.6
Intraperitoneal (i.p.) 0.5 1.3 1.3
Oral (p.o.) 1.0 0.43 0.4

Data obtained from
studies in CrTacNCr-
Fox1nu mice.[1][2]

Experimental Protocols

In Vitro Cell Proliferation (SRB Assay)

This protocol outlines the determination of the growth inhibitory effects of CCT128930

hydrochloride using a Sulforhodamine B (SRB) assay.
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Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.
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Detailed Methodology:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density to
ensure exponential growth during the assay and allowed to attach for 36 hours.[2]

o Compound Treatment: Cells are treated with a serial dilution of CCT128930 hydrochloride
for 96 hours.

» Fixation: Adherent cells are fixed by adding cold trichloroacetic acid (TCA).

» Staining: Cells are stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.

[2]
e Washing: Unbound dye is removed by washing four times with 1% acetic acid.[2]
e Solubilization: The protein-bound dye is solubilized with 10 mM unbuffered Tris base.

o Absorbance Measurement: The optical density is measured at 564 nm using a microplate
reader.

o Data Analysis: The GI50 value, the concentration of the drug that causes 50% inhibition of
cell growth, is calculated from the dose-response curves.

Western Blotting for AKT Pathway Modulation

This protocol is for assessing the phosphorylation status of AKT and its downstream targets
following treatment with CCT128930 hydrochloride.

Detailed Methodology:

o Cell Treatment and Lysis: Cells are treated with varying concentrations of CCT128930
hydrochloride for the desired time points. Subsequently, cells are washed with ice-cold PBS
and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

o Protein Quantification: The total protein concentration in the lysates is determined using a
standard protein assay (e.g., BCA assay).
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o SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

e Immunoblotting: The membrane is blocked and then incubated with primary antibodies
against phosphorylated and total forms of AKT and downstream targets (e.g., GSK33,
PRASA40). This is followed by incubation with an appropriate HRP-conjugated secondary
antibody.

» Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

e Analysis: Band intensities are quantified to determine the effect of CCT128930 on the
phosphorylation status of the target proteins.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of the antitumor efficacy of CCT128930 hydrochloride
in a mouse xenograft model.
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Caption: General workflow for an in vivo xenograft study.
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Detailed Methodology:

Cell Implantation: Human tumor cells (e.g., UB7MG) are implanted subcutaneously into the
flank of immunocompromised mice.[1]

e Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.

o Treatment: Once tumors reach a specified size (e.g., ~100 mm3), mice are randomized into
treatment and control groups. CCT128930 hydrochloride is administered at the specified
dose and schedule (e.g., 25 mg/kg, i.p., daily).[1] The control group receives a vehicle
solution (e.g., 10% DMSO, 5% Tween 20, 85% saline).[1]

o Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study.
The antitumor efficacy is determined by comparing the tumor growth in the treated group to
the control group.

Toxicology and Safety Pharmacology

A comprehensive preclinical toxicology and safety pharmacology assessment for CCT128930
hydrochloride is not extensively detailed in the publicly available literature. The primary
preclinical studies note that the doses used for in vivo efficacy were "well-tolerated,” with no
significant weight loss observed in the treated animals.[1] However, formal Good Laboratory
Practice (GLP) toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as
genotoxicity and reproductive toxicology assessments, are not described in the reviewed
literature. For a complete understanding of the safety profile of CCT128930 hydrochloride,
these dedicated toxicology studies would be required.

Conclusion

The preclinical data for CCT128930 hydrochloride strongly support its profile as a potent and
selective inhibitor of AKT, with significant antitumor activity in models of cancer with a
dysregulated PISK/AKT/mTOR pathway. Its efficacy has been demonstrated both in vitro
across various cancer cell lines and in vivo in human tumor xenograft models. The
pharmacokinetic profile indicates that therapeutically relevant concentrations can be achieved
in tumor tissue. While the initial safety findings from efficacy studies are encouraging, a
comprehensive evaluation of the toxicological profile of CCT128930 hydrochloride will be
necessary for its further clinical development. The discovery of its activity as a TRPM7 channel

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4944842/
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://www.benchchem.com/product/b2478721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2478721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

antagonist also warrants further investigation to fully understand its complete pharmacological
profile. This technical guide provides a solid foundation for researchers and drug development
professionals working with this promising therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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